molecular formula C10H10NO+ B128150 cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium CAS No. 142044-37-9

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

Cat. No.: B128150
CAS No.: 142044-37-9
M. Wt: 160.19 g/mol
InChI Key: ONKBGDHSUHECFS-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylliberine involves the methylation of liberine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of methylliberine involves the extraction from natural sources such as coffee beans and tea leaves. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain methylliberine in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methylliberine undergoes various chemical reactions, including:

    Oxidation: Methylliberine can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert methylliberine into its reduced forms.

    Substitution: Methylliberine can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylliberine oxides, while reduction may produce methylliberine alcohols.

Scientific Research Applications

Methylliberine has a wide range of scientific research applications:

Properties

IUPAC Name

(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBGDHSUHECFS-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931320
Record name 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142044-37-9
Record name Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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